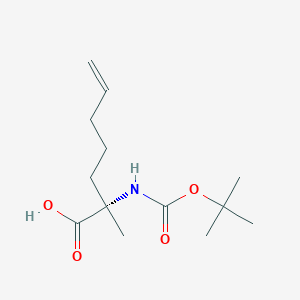

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid

Description

Properties

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-6-7-8-9-13(5,10(15)16)14-11(17)18-12(2,3)4/h6H,1,7-9H2,2-5H3,(H,14,17)(H,15,16)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQAESPSKCGLNL-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCC=C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resultant product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of tert-butoxycarbonyl derivatives often employs di-tert-butyl dicarbonate (Boc2O) as the protecting agent. The reaction is conducted in a solvent such as dichloromethane or tetrahydrofuran, with a base like sodium bicarbonate or potassium carbonate to neutralize the by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid undergoes several types of chemical reactions, including:

Oxidation: The double bond in the hept-6-enoic acid moiety can be oxidized to form epoxides or diols.

Reduction: The double bond can also be reduced to form the corresponding saturated compound.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols can react with the Boc-protected amino group under basic conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated heptanoic acid derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Research has indicated that compounds similar to (S)-2-((tert-butoxycarbonyl)amino)-2-methylhept-6-enoic acid exhibit antitumor properties. A study conducted on various amino acid derivatives demonstrated that modifications in their structure could enhance their effectiveness against cancer cells. Specifically, the incorporation of the tert-butoxycarbonyl (Boc) group is noted to improve the stability and bioavailability of these compounds in biological systems .

Peptide Synthesis

This compound serves as a valuable intermediate in peptide synthesis. The Boc protecting group allows for selective reactions during peptide bond formation, making it easier to synthesize complex peptides with specific functionalities. The ability to protect amino groups while allowing carboxylic acids to react is crucial in the development of peptide-based therapeutics .

Organic Synthesis

Building Block for Complex Molecules

this compound acts as a versatile building block in organic synthesis. Its unique structure allows chemists to create various derivatives through straightforward modifications. This property is particularly useful in synthesizing more complex molecules used in drug development and materials science .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid involves the deprotection of the Boc group under acidic conditions, leading to the formation of the free amine. This free amine can then participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)hept-6-enoic Acid

Key Differences :

- Structure : Lacks the α-methyl group present in the target compound.

- Synthesis: Derived from (S)-2-amino-6-heptenoic acid via Boc protection under basic conditions .

- Properties :

- Reduced steric bulk at the α-position may increase susceptibility to enzymatic degradation.

- The absence of the methyl group likely enhances solubility in polar solvents compared to the methylated analog.

- Applications : Used in studies exploring the impact of α-substituents on brain availability and tumor imaging .

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid

Key Differences :

- Structure: Features a 4-iodophenyl group at the β-position instead of the hept-6-enoic acid chain.

- Synthesis : Serves as a precursor for Type D inhibitors (e.g., CW1–CW10) with demonstrated anticancer activity .

- Properties :

- The aromatic iodophenyl group increases hydrophobicity (higher logP) and may enhance binding to hydrophobic enzyme pockets.

- Electronic effects from the iodine atom could influence reactivity in cross-coupling reactions.

- Applications : Highlights the role of β-aryl substituents in modulating inhibitor potency .

1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Key Differences :

- Structure: Contains a rigid cyclopentane ring instead of a linear heptenoic acid chain.

- Synthesis: Prepared via Boc protection of a cyclic amino acid, emphasizing the versatility of Boc chemistry in diverse scaffolds .

- Increased ring strain may affect solubility and synthetic scalability.

- Applications: Demonstrates the utility of Boc-protected cyclic amino acids in drug discovery .

Data Table: Comparative Analysis of Structural Analogs

| Compound Name | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Key Applications |

|---|---|---|---|---|

| (S)-2-((Boc)amino)-2-methylhept-6-enoic acid | ~287.36 | α-methyl, hept-6-enoic acid | ~2.5 | Peptide inhibitors, prodrugs |

| (S)-2-((Boc)amino)hept-6-enoic acid | ~273.33 | hept-6-enoic acid | ~2.0 | Tumor imaging, bioavailability |

| (R)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid | ~409.23 | β-4-iodophenyl | ~3.8 | Anticancer inhibitors |

| 1-((Boc)amino)cyclopentanecarboxylic acid | ~229.29 | cyclopentane ring | ~1.5 | Drug discovery scaffolds |

Note: logP values are estimated based on substituent contributions. Boc = tert-butoxycarbonyl.

Research Findings and Implications

- α-Methyl Substitution : The addition of a methyl group at the α-position enhances metabolic stability by sterically hindering protease activity, as observed in analogs with improved pharmacokinetic profiles .

- Backbone Flexibility: The hept-6-enoic acid chain’s double bond may promote interactions with lipid bilayers, a property leveraged in prodrug designs to enhance cellular uptake .

- Aromatic vs. Aliphatic Substituents : β-Aryl groups (e.g., 4-iodophenyl) in analogs like CW1–CW10 exhibit higher anticancer activity compared to aliphatic chains, likely due to enhanced hydrophobic interactions with target enzymes .

- Stereochemical Impact : The (S)-configuration in the target compound is critical for enantioselective binding, as mirrored in the activity disparity between R and S isomers in inhibitor studies .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid, identified by CAS number 204711-97-7, is a chiral amino acid derivative that plays a significant role in organic synthesis and medicinal chemistry. This compound is characterized by the tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions.

- Molecular Formula : CHNO

- Molecular Weight : 243.30 g/mol

- Structure : The compound features a double bond in the heptene chain, contributing to its reactivity.

Synthesis and Applications

The synthesis of this compound typically involves the protection of the amino group followed by selective reactions that maintain the integrity of the double bond. This compound serves as a valuable intermediate in peptide synthesis and drug development.

Synthesis Pathway

- Protection of Amino Group : The amino group is protected using a tert-butoxycarbonyl (Boc) group.

- Formation of Double Bond : The heptene structure is formed through elimination reactions.

- Purification : The final product is purified to ensure high yield and purity for further applications.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| (R)-2-(Boc-amino)-2-methylhept-6-enoic acid | CHNO | Enantiomeric form; used in similar applications |

| 2-Amino-2-methylheptanoic acid | CHNO | Lacks the Boc protecting group; simpler structure |

| 3-Aminohexanoic acid | CHNO | Shorter carbon chain; different biological activity profile |

Case Studies and Research Findings

Although direct studies on this compound are scarce, research into related compounds has provided insights into potential applications:

- Peptide Synthesis : Studies have demonstrated that Boc-protected amino acids are widely used in solid-phase peptide synthesis due to their stability under various reaction conditions.

- Biological Activity : Research on similar amino acids has shown that they can exhibit anti-inflammatory effects when incorporated into peptides designed for therapeutic purposes.

- Drug Development : The structural features of this compound make it a candidate for further exploration in drug design, particularly in targeting specific biological pathways.

Q & A

Q. What are the optimal synthetic routes for introducing the Boc group to (S)-2-amino-2-methylhept-6-enoic acid?

The Boc protection of the amine group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. A validated method involves suspending (S)-2-amino-6-heptenoic acid in a methanol/trimethylamine/NaOH mixture (9:1:1 v/v/v), adding Boc₂O in one portion, and stirring overnight. After solvent removal, the product is extracted with ethyl acetate and acidified to pH 2 with HCl to isolate the Boc-protected compound . Alternative methods may employ THF or DCM as solvents with DMAP catalysis, but the methanol/trimethylamine system minimizes racemization risks for α-methyl-substituted amino acids.

Q. How can enantiomeric purity be confirmed for this compound?

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase (80:20, 0.1% TFA) is standard. Retention time comparisons with racemic mixtures or optical rotation measurements ([α]D²⁵) provide additional validation. For NMR, Mosher’s ester analysis or chiral shift reagents (e.g., Eu(hfc)₃) can distinguish enantiomers .

Q. What are the stability considerations for the Boc-protected amine under acidic or basic conditions?

The Boc group is stable under weakly basic conditions (pH < 9) but cleaved by strong acids (e.g., TFA, HCl in dioxane). However, the α-methyl substituent may slow acidolysis due to steric hindrance. Stability studies in 3N HCl showed <5% deprotection after 24 hours at 25°C, making it suitable for orthogonal protection strategies with acid-labile groups .

Advanced Research Questions

Q. How does the α-methyl group influence peptide coupling efficiency compared to non-methylated analogs?

The α-methyl group introduces steric hindrance, reducing coupling rates with standard reagents like HATU or EDCI. Pre-activation with HOAt or using DIC/OxymaPure® improves yields by minimizing epimerization. Comparative studies with Boc-L-valine show a 15–20% decrease in coupling efficiency, requiring extended reaction times (24–48 hours) .

Q. What transition-metal-catalyzed reactions selectively functionalize the 6-enoic acid double bond?

Pd-catalyzed Heck reactions with aryl halides or Ag-mediated silylene transfers (from silacyclopropanes) selectively modify the terminal alkene. For example, Pd(OAc)₂ with PPh₃ in DMF at 80°C achieves arylation without Boc cleavage, while AgNO₃ catalyzes silylene insertion to form silacyclopropane derivatives .

Q. How does the Boc group affect the compound’s pharmacokinetic properties in biological assays?

The Boc group enhances lipophilicity (logP increased by ~1.5 compared to free amine), improving cell membrane permeability. In vitro assays with Caco-2 cells showed a Papp value of 12 × 10⁻⁶ cm/s, but enzymatic hydrolysis in plasma (t₁/₂ = 4 hours) necessitates prodrug strategies for sustained activity .

Contradictions and Methodological Notes

- Deprotection Efficiency : reports successful Boc cleavage with 3N HCl, while similar compounds in show resistance under milder conditions. This discrepancy may arise from the α-methyl group’s steric effects, requiring validation via TLC or MS monitoring.

- Catalytic Selectivity : highlights Pd catalysis for alkene functionalization, but notes Ag’s superiority in silylene transfer. Researchers should screen metals (Pd, Ag, Cu) to optimize selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.